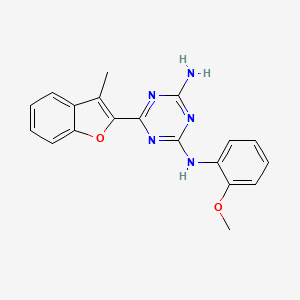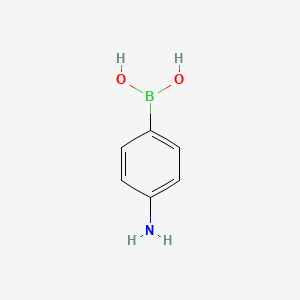
4-Aminophenylboronic acid
Vue d'ensemble
Description
4-Aminophenylboronic Acid is an organic compound used in the discovery of multi-target receptor tyrosine kinase inhibitors as novel anti-angiogenesis agents . It is also known as 4-Aminobenzeneboronic acid .
Molecular Structure Analysis
The molecular formula of 4-Aminophenylboronic acid is C6H8BNO2 . The molecular weight is 173.41 .Chemical Reactions Analysis
Boronic acids, including 4-Aminophenylboronic acid, have key interactions with diols. This allows their utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . They are also used for electrophoresis of glycated molecules .Physical And Chemical Properties Analysis
4-Aminophenylboronic acid is a crystalline powder . It has a melting point of 195-200 °C . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .Applications De Recherche Scientifique
Sensing Applications
4-Aminophenylboronic acid: is widely used in sensing applications due to its ability to form reversible cyclic ester complexes with diols and interact with strong Lewis bases such as fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound’s versatility allows for its use in various areas, including biological labeling, protein manipulation and modification, and the development of therapeutics .
Electrochemical Detection
A dimer of 4-Aminophenylboronic acid has been utilized for the electrochemical detection of hypochlorite, glucose, and fructose . This application takes advantage of the compound’s dual functionalities for selective detection, providing a fast electron transfer process and a linear response over a wide concentration range .
Sugar Sensing
The compound’s modified reduced graphene composite material has been employed as a sugar sensor, capable of detecting analytes in fruit juice . This showcases its potential in the food industry for quality control and safety assurance.
Detection of NADH and H2O2
4-Aminophenylboronic acid: can be used to modify carbon electrodes for the detection of NADH and H2O2 . This application is significant in biochemical assays and clinical diagnostics, where accurate measurement of these compounds is essential.
Aptachromatographic Detection of Lead Ions
Conjugated with protein carriers, 4-Aminophenylboronic acid has been applied in aptachromatographic methods for the detection of lead ions . This is particularly important for environmental monitoring and public health, as lead contamination is a serious concern.
Therapeutic Development
The interaction of boronic acids with proteins and their manipulation capabilities have opened avenues for therapeutic development 4-Aminophenylboronic acid can be used in the creation of molecules that interfere with signaling pathways, inhibit enzymes, and facilitate cell delivery systems .
Safety and Hazards
Orientations Futures
Boronic acids, including 4-Aminophenylboronic acid, are increasingly utilized in diverse areas of research. They are used in various sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . They are also used for electrophoresis of glycated molecules . The future directions of 4-Aminophenylboronic acid are likely to continue in these areas.
Propriétés
IUPAC Name |
(4-aminophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPDAJWEBQRQCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370395 | |
| Record name | 4-Aminophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenylboronic acid | |
CAS RN |
89415-43-0 | |
| Record name | 4-Aminophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,5-Bis[(phenylmethyl)amino]-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B1224149.png)
![N-(3,4-dimethoxyphenyl)-6-phenyl-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1224150.png)
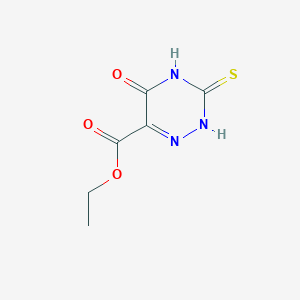
![2-[2-[[5-[1-(Dimethylamino)propyl]-4-[2-(4-morpholinyl)ethyl]-1,2,4-triazol-3-yl]thio]ethylamino]ethanol](/img/structure/B1224154.png)
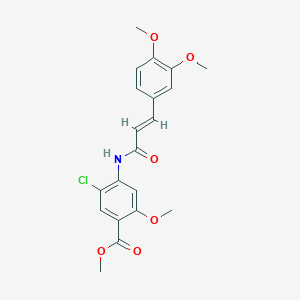
![6-bromo-N-[2-(dimethylamino)ethyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1224157.png)
![2-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B1224158.png)

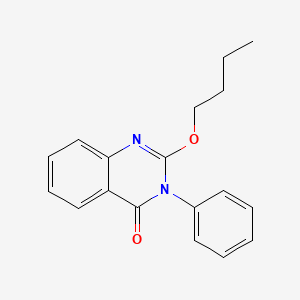
![5-[(2-Cyanoethylthio)methyl]-2-benzofurancarboxylic acid](/img/structure/B1224166.png)
![1-(2,4-Dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B1224168.png)
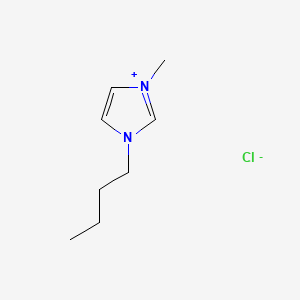
![[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[5-[(4-chlorophenoxy)methyl]-2-furanyl]methanone](/img/structure/B1224171.png)
